BMS-684
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-684 involves multiple steps, including the formation of the core quinoline structure and subsequent functionalization to introduce the benzhydrylpiperazine moiety . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
BMS-684 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitro and piperazine moieties .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include various organic solvents, acids, and bases . Reaction conditions are typically controlled to maintain the integrity of the compound and achieve the desired transformations .
Major Products
The major products formed from the reactions involving this compound are typically derivatives with modified functional groups, which may enhance or alter its biological activity .
Scientific Research Applications
BMS-684 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of diacylglycerol kinase alpha and its effects on cellular signaling pathways
Biology: Employed in research to understand T-cell activation and immune response modulation
Medicine: Investigated for its potential antitumor activity and its role in immune-related disease treatment
Industry: Utilized in the development of new therapeutic agents targeting diacylglycerol kinase alpha
Mechanism of Action
BMS-684 exerts its effects by selectively inhibiting diacylglycerol kinase alpha, which is involved in the metabolism of diacylglycerol to phosphatidic acid . This inhibition leads to the activation of T-cells and modulation of immune responses, making it a promising candidate for cancer immunotherapy . The molecular targets and pathways involved include the diacylglycerol kinase alpha enzyme and associated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
BMS-502: A dual inhibitor of diacylglycerol kinase alpha and zeta, structurally related to BMS-684
Other DGKα Inhibitors: Various other inhibitors targeting diacylglycerol kinase alpha with different selectivity and potency profiles
Uniqueness
This compound is unique due to its high selectivity and potency for diacylglycerol kinase alpha, with minimal activity against other diacylglycerol kinase isoforms . This specificity makes it a valuable tool for studying the role of diacylglycerol kinase alpha in cellular processes and for developing targeted therapies .
Biological Activity
BMS-684 is a selective inhibitor of diacylglycerol kinase alpha (DGKα), a key enzyme involved in the metabolism of diacylglycerol (DAG) to phosphatidic acid. This compound has garnered attention for its potential therapeutic applications, particularly in modulating immune responses and exhibiting antitumor activity. The following sections detail the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
This compound selectively inhibits DGKα, which plays a critical role in T-cell activation and signaling pathways. By inhibiting this enzyme, this compound increases DAG levels, thereby enhancing the activation of protein kinase C (PKC) and promoting downstream signaling events essential for T-cell function and proliferation .
Potency and Selectivity
This compound has demonstrated a potent inhibitory effect on DGKα with an IC50 value of 15 nM , showcasing over 100-fold selectivity against other DGK isoforms . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Safety Profile
In safety screening assays at concentrations up to 30 μM , this compound exhibited no significant activity against a panel of ion channels, transporters, enzymes, nuclear hormone receptors, and G-protein-coupled receptors . This suggests a favorable safety profile for potential clinical applications.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the this compound structure could enhance potency while maintaining metabolic stability. For example, the optimization process led to the development of BMS-502, which exhibited an 80-fold increase in potency compared to this compound while retaining selectivity for DGKα and also inhibiting DGKζ .
In Vitro Studies
In human whole blood assays measuring interferon-gamma (IFNγ) production and phosphorylation of extracellular signal-regulated kinase (pERK), BMS-502 demonstrated significant activity, indicating that DGK inhibition correlates with enhanced T-cell activation .
Antitumor Activity
Research has indicated that this compound may have potential antitumor effects due to its ability to modulate immune responses. In preclinical models, enhanced T-cell activation through DGK inhibition has been associated with improved anti-tumor immunity. For instance, studies showed that treatment with DGK inhibitors like this compound could lead to increased cytotoxic T lymphocyte activity against tumor cells .
Data Tables
Parameter | This compound | BMS-502 |
---|---|---|
IC50 (DGKα) | 15 nM | 340 nM |
Selectivity | >100-fold | Moderate |
Potency Enhancement | N/A | 80-fold |
Safety Screening Activity | No activity at 30 μM | N/A |
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-28-23-15-9-8-14-22(23)25(26(27(28)32)31(33)34)30-18-16-29(17-19-30)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVOLEKHEMYRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.